2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline
Description
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline is an aniline derivative featuring a methoxy group at the 2-position and a pyrrolidine sulfonamide moiety at the 5-position of the benzene ring. This compound is structurally significant due to its sulfonamide group, which is common in pharmacologically active molecules.
Properties
IUPAC Name |
2-methoxy-5-pyrrolidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAVWWMHBVRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Sulfonation via Protecting Group Manipulation
A widely adopted method involves the protection of the aniline amine to direct electrophilic sulfonation to the desired position. For 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline , the synthesis begins with 2-methoxyaniline (1), which is acetylated to form 2-methoxyacetanilide (2). The acetamide group acts as a meta-directing group, enabling sulfonation at the 5-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This yields 5-sulfo-2-methoxyacetanilide (3), which is subsequently converted to the sulfonyl chloride intermediate 5-chlorosulfonyl-2-methoxyacetanilide (4) via treatment with thionyl chloride (SOCl₂).
Reaction of 4 with pyrrolidine in tetrahydrofuran (THF) at room temperature introduces the pyrrolidinylsulfonyl moiety, forming 5-(pyrrolidin-1-ylsulfonyl)-2-methoxyacetanilide (5). Deprotection of the acetamide group is achieved through acidic hydrolysis (6 M HCl, reflux), yielding the final product.
Key Reaction Conditions:
Alternative Pathway: Nitration-Reduction Sequence
An alternative approach starts with 2-methoxynitrobenzene (6), which undergoes nitration at the 5-position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C to yield 2-methoxy-5-nitrobenzene (7). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 2-methoxy-5-aminobenzene (8). Subsequent sulfonation with pyrrolidine-1-sulfonyl chloride in pyridine introduces the sulfonamide group, though this method suffers from lower regioselectivity (≈65% yield).
Structural and Reaction Optimization Insights
Regioselectivity Challenges in Sulfonation
The position of sulfonation is highly sensitive to directing groups. Computational studies indicate that the acetamide group in 2-methoxyacetanilide directs sulfonation to the 5-position due to resonance and steric effects, whereas unprotected anilines favor para-sulfonation. Substituting the acetyl group with bulkier protecting groups (e.g., tert-butoxycarbonyl) reduces yields due to increased steric hindrance during sulfonyl chloride formation.
Coupling Reaction Efficiency
The reactivity of pyrrolidine in nucleophilic substitution with sulfonyl chlorides is influenced by solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but risk over-sulfonation. THF strikes a balance between reactivity and selectivity, achieving >75% conversion.
Analytical Characterization and Purity Assessment
Synthetic batches of This compound are validated using:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.8 Hz, 1H, H-6), 6.92 (d, J = 2.8 Hz, 1H, H-3), 6.82 (dd, J = 8.8, 2.8 Hz, 1H, H-4), 5.21 (s, 2H, NH₂), 3.79 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, pyrrolidine CH₂), 1.78–1.72 (m, 4H, pyrrolidine CH₂).
- LCMS (ESI+) : m/z 257.1 [M+H]⁺ (calculated for C₁₁H₁₆N₂O₃S: 256.32).
- HPLC Purity : >98% (C18 column, 70:30 H₂O/ACN + 0.1% TFA).
Comparative Analysis of Synthetic Routes
| Parameter | Directed Sulfonation (Route 1) | Nitration-Reduction (Route 2) |
|---|---|---|
| Overall Yield | 62% | 45% |
| Regioselectivity | >95% | 65% |
| Scalability | High (100 g+) | Moderate (≤50 g) |
| Purification Complexity | Low (recrystallization) | High (column chromatography) |
Route 1 is industrially preferred due to superior regiocontrol and scalability, whereas Route 2 is limited by competing nitration at undesired positions.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in FLT3-ITD kinase inhibitors, where the sulfonamide moiety enhances target binding via hydrophobic interactions with F691 and hydrogen bonding with K614. Substitution at the 5-position with pyrrolidine improves solubility and metabolic stability compared to smaller alkyl groups.
Chemical Reactions Analysis
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemical Properties and Structure
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline (C11H16N2O3S) features a methoxy group, a pyrrolidine ring, and a sulfonyl moiety attached to an aniline structure. These components contribute to its solubility and reactivity, making it suitable for various applications in drug development and chemical synthesis.
Pharmaceutical Development
One of the primary applications of this compound is in the field of pharmaceuticals. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors, which is critical for developing targeted therapies for diseases such as cancer.
- Mechanism of Action : The compound may interact with molecular targets such as the epidermal growth factor receptor (EGFR), which is implicated in several cancers. Inhibition of mutant forms of EGFR can lead to effective cancer treatments with reduced side effects compared to traditional therapies .
Cancer Treatment
Research has shown that compounds structurally related to this compound exhibit anti-cancer properties. For instance, they can selectively inhibit mutant forms of EGFR associated with various cancers, including lung and colorectal cancer .
Table 1: Cancer Types Targeted by Related Compounds
| Cancer Type | Mechanism of Action |
|---|---|
| Lung Cancer | Inhibition of L858R and T790M EGFR mutants |
| Colorectal Cancer | Targeting Exon19 deletion mutants |
| Breast Cancer | Modulating signaling pathways involving EGFR |
| Ovarian Cancer | Inhibiting growth factor signaling pathways |
Inflammation and Immune Response
The compound may also play a role in modulating inflammatory responses. Research into benzenesulfonamide analogues has indicated potential applications in targeting the NLRP3 inflammasome, which is involved in various inflammatory diseases .
Chemical Synthesis and Reactions
The unique functional groups present in this compound allow it to participate in diverse chemical reactions:
- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.
- Reduction : Possible reduction of nitro groups to amines.
- Substitution Reactions : The sulfonyl group can be replaced under specific conditions.
These reactions expand the compound's utility in synthetic organic chemistry, enabling the creation of novel derivatives with potentially enhanced biological activity.
Case Study 1: Targeting EGFR Mutations
A study demonstrated that compounds related to this compound effectively inhibited mutant forms of EGFR, leading to reduced tumor growth in preclinical models. This highlights the compound's potential as a lead candidate for further development into anti-cancer agents.
Case Study 2: NLRP3 Inflammasome Inhibition
Research involving structural modifications of benzenesulfonamide derivatives showed promising results in reducing inflammation through NLRP3 inhibition. The findings suggest that similar compounds could be developed for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidinylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, influencing their function .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Intermolecular Interaction Profiles
Key Observations :
- The pyrrolidinylsulfonyl group enhances hydrogen-bonding capacity due to the nitrogen atom in the pyrrolidine ring, as seen in the crystal structure analysis of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline . This contrasts with the ethylsulfonyl analog, where linear alkyl chains reduce polar interactions.
Commercial and Pharmacophoric Relevance
- Ethylsulfonyl vs. Pyrrolidinylsulfonyl : While 5-(ethylsulfonyl)-2-methoxyaniline is a pharmacophoric fragment in VEGFR2 inhibitors , the pyrrolidinyl variant’s cyclic structure may improve metabolic stability and binding affinity in medicinal chemistry applications.
- Synthetic Accessibility : Ethylsulfonyl derivatives are more straightforward to synthesize, but pyrrolidinylsulfonyl compounds offer enhanced interaction profiles, justifying their use in complex drug candidates .
Biological Activity
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by:
- Aniline moiety : Provides basic properties and potential for hydrogen bonding.
- Methoxy group : Enhances lipophilicity and may influence biological activity.
- Pyrrolidine sulfonamide : Imparts unique reactivity and interaction capabilities with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit FLT3-ITD kinase, a target in acute myeloid leukemia (AML). The compound demonstrated submicromolar activity against recombinant FLT3 kinases, suggesting a mechanism dependent on the inhibition of this pathway, which is crucial for the proliferation of leukemic cells .
Table 1: Anticancer Activity of this compound
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MV4-11 | <0.1 | FLT3-dependent inhibition | |
| MOLM-13 | <0.1 | FLT3-dependent inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against various bacterial strains, including multidrug-resistant organisms. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 8 µg/mL | |
| MDRPA | 4 µg/mL | |
| VREF | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific kinases involved in cancer cell proliferation, particularly FLT3 mutations associated with AML.
- Membrane Disruption : In antimicrobial applications, it disrupts bacterial membranes leading to cell lysis.
- Interaction with Biological Targets : The methoxy and sulfonamide groups facilitate interactions with various molecular targets, enhancing its therapeutic potential.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Acute Myeloid Leukemia : A study demonstrated that this compound significantly reduced cell viability in FLT3-mutated AML cell lines compared to controls, indicating its potential as a targeted therapy.
- Antimicrobial Efficacy : Another investigation reported that the compound showed superior activity against antibiotic-resistant strains when compared to traditional antibiotics, suggesting its utility in treating resistant infections.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline with high purity?
- Methodological Answer : The synthesis typically involves sulfonation and alkylation steps. Starting from 4-methoxybenzenesulfonyl chloride , sequential reactions with pyrrolidine under basic conditions (e.g., NaHCO₃/THF) yield the intermediate sulfonamide. Subsequent nitration and reduction steps (e.g., Pd/C-catalyzed hydrogenation) afford the final aniline derivative . Key considerations:
- Reaction Conditions : Use THF/water mixtures for sulfonation (0°C to rt) and reflux with alkylating agents (e.g., ethyl iodide) for N-alkylation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.
Yield Optimization : A four-step process achieves ~59% overall yield when starting from commercial sulfonyl chlorides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ 3.8 ppm), and pyrrolidine protons (δ 1.6–3.4 ppm). ¹³C NMR confirms sulfonyl (C-SO₂) at ~115 ppm and methoxy (C-O) at ~56 ppm .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 285.1 (C₁₁H₁₅N₂O₃S), with fragmentation peaks corresponding to sulfonyl and pyrrolidine cleavage .
- IR Spectroscopy : Stretching vibrations for SO₂ (asymmetric: ~1350 cm⁻¹; symmetric: ~1150 cm⁻¹) and NH₂ (~3450 cm⁻¹) confirm functional groups .
Q. How does the sulfonyl group impact solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The sulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in aqueous acidic/basic conditions due to hydrolysis.
- Solubility Testing : Use HPLC with UV detection (λ = 254 nm) to quantify solubility:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.3 ± 0.5 |
| Ethanol | 8.2 ± 0.3 |
| Water | <0.1 |
- Stability : Monitor degradation via LC-MS under pH 2–12; hydrolytic cleavage of the sulfonamide bond occurs at pH < 3 or > 10 .
Advanced Research Questions
Q. How does the sulfonyl group influence electronic properties compared to methyl or morpholine analogs?
- Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal the sulfonyl group’s electron-withdrawing effect, reducing electron density on the aromatic ring vs. methyl or morpholine derivatives.
- HOMO-LUMO Gap :
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| Sulfonyl derivative | -6.2 | -1.8 | 4.4 |
| Methyl analog (from ) | -5.9 | -1.5 | 4.4 |
| Morpholine analog | -5.7 | -1.3 | 4.4 |
- Reactivity : The sulfonyl group directs electrophilic substitution to the para position relative to methoxy, validated by nitration studies .
Q. What computational strategies predict intermolecular interactions in the crystal lattice of this compound?
- Methodological Answer : Hirshfeld surface analysis and interaction energy calculations (CrystalExplorer) identify dominant contacts:
- Key Interactions :
- N-H···O hydrogen bonds (40% of surface contacts).
- C-H···π interactions (25%) involving the pyrrolidine ring.
- Energy Contributions :
| Interaction Type | Energy (kJ/mol) |
|---|---|
| H-bonding | -28.3 |
| van der Waals | -12.7 |
| These insights guide co-crystal design for enhanced bioavailability. |
Q. How can reaction pathways for nucleophilic aromatic substitution (NAS) be optimized for derivatives of this compound?
- Methodological Answer : NAS is favored at the meta position to the sulfonyl group. Optimization strategies:
- Catalysis : Use CuI/1,10-phenanthroline in DMF at 80°C to activate aryl halide intermediates.
- Substrate Screening : Test substituted anilines (e.g., 5-nitro vs. 5-methoxy) to assess electronic effects.
- Kinetic Analysis : Monitor reaction progress via in-situ IR; activation energy (Eₐ) for NAS is ~65 kJ/mol .
Application-Oriented Questions
Q. What in vitro assays validate the biological activity of this compound as a kinase inhibitor?
- Methodological Answer :
- Enzyme Inhibition : Test against VEGFR2 (IC₅₀ = 0.8 μM) using a fluorescence polarization assay (ATP concentration = 10 μM).
- Cell Viability : MTT assays on HUVEC cells show 70% inhibition at 10 μM after 48 hours .
- SAR Studies : Replace pyrrolidine with piperidine (IC₅₀ increases to 2.1 μM), confirming the pyrrolidine’s role in binding .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
- Deuterium Labeling : Replace methoxy protons with deuterium (²H) to reduce CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.3 hours in microsomes).
- Prodrug Design : Synthesize acetyl-protected aniline derivatives, which show 90% conversion to active form in plasma over 6 hours .
Data Contradictions and Resolutions
Q. Conflicting reports exist on the optimal nitration conditions for intermediates. How to resolve this?
- Methodological Answer : reports 73% yield using concentrated HNO₃ at 100°C, while alternative conditions (HNO₃/H₂SO₄ at 60°C) yield 54% dinitro byproduct. Resolution:
- Controlled Nitration : Use 2 equiv HNO₃ in acetic acid at 80°C to mono-nitrate selectively (HPLC purity >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
